molecular formula C18H16N2O2 B2983380 (E)-N-benzyl-2-cyano-3-(4-methoxyphenyl)prop-2-enamide CAS No. 874655-85-3

(E)-N-benzyl-2-cyano-3-(4-methoxyphenyl)prop-2-enamide

Cat. No.: B2983380
CAS No.: 874655-85-3
M. Wt: 292.338
InChI Key: ZDRXMZPRHPJJLT-UHFFFAOYSA-N
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Description

(E)-N-benzyl-2-cyano-3-(4-methoxyphenyl)prop-2-enamide is an organic compound characterized by the presence of a benzyl group, a cyano group, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-benzyl-2-cyano-3-(4-methoxyphenyl)prop-2-enamide typically involves the reaction of 4-methoxybenzaldehyde with malonic acid in the presence of a base such as pyridine. The reaction mixture is heated under reflux, followed by the addition of hydrochloric acid to precipitate the product . The resulting compound is then purified through recrystallization from ethanol.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

(E)-N-benzyl-2-cyano-3-(4-methoxyphenyl)prop-2-enamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the cyano group, leading to the formation of amides or esters.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydroxide or other strong bases.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines or alcohols.

    Substitution: Amides or esters.

Scientific Research Applications

(E)-N-benzyl-2-cyano-3-(4-methoxyphenyl)prop-2-enamide has several scientific research applications:

Mechanism of Action

The mechanism of action of (E)-N-benzyl-2-cyano-3-(4-methoxyphenyl)prop-2-enamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in modulating cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-N-benzyl-2-cyano-3-(4-methoxyphenyl)prop-2-enamide is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.

Properties

IUPAC Name

(E)-N-benzyl-2-cyano-3-(4-methoxyphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O2/c1-22-17-9-7-14(8-10-17)11-16(12-19)18(21)20-13-15-5-3-2-4-6-15/h2-11H,13H2,1H3,(H,20,21)/b16-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDRXMZPRHPJJLT-LFIBNONCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=C(C#N)C(=O)NCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C(\C#N)/C(=O)NCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701325521
Record name (E)-N-benzyl-2-cyano-3-(4-methoxyphenyl)prop-2-enamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701325521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

2.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49647097
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

874655-85-3
Record name (E)-N-benzyl-2-cyano-3-(4-methoxyphenyl)prop-2-enamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701325521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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